(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including furan rings, a thiadiazole ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts could be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The furan rings and thiadiazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan and thiadiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4E)-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione: is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17N3O5S2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H17N3O5S2/c1-13-6-8-14(9-7-13)12-32-23-25-24-22(33-23)26-18(15-4-2-10-30-15)17(20(28)21(26)29)19(27)16-5-3-11-31-16/h2-11,18,28H,12H2,1H3 |
InChI Key |
NWEOFUIDTUVTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CO5 |
Origin of Product |
United States |
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